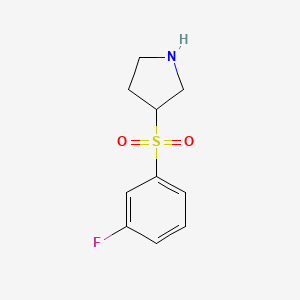
Lucidenolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lucidenolactone is a triterpenoid compound derived from the Ganoderma genus, particularly Ganoderma lucidum, a traditional medicinal mushroom. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound is recognized for its potential therapeutic properties, including anti-cancer and immunomodulatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lucidenolactone involves multiple steps, starting from basic organic compounds. The process typically includes cyclization reactions to form the triterpenoid structure, followed by oxidation and lactonization to introduce the lactone moiety. Specific reagents and catalysts, such as strong acids or bases, are used to facilitate these reactions under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from Ganoderma lucidum. The extraction process involves drying and pulverizing the mushroom, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Lucidenolactone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which may exhibit different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of lucidenolactone involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Lucidenolactone is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Ganoderic Acid A: Another triterpenoid from Ganoderma lucidum with anti-cancer properties.
Lucidenic Acid A: Known for its cytotoxic activity against cancer cells.
Ganoderic Acid E: Exhibits immunomodulatory effects.
This compound stands out due to its distinct lactone moiety, which contributes to its unique biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C27H36O6 |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
7-hydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione |
InChI |
InChI=1S/C27H36O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-17,28H,7-13H2,1-6H3 |
Clé InChI |
NEYFZTSOEPMHGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
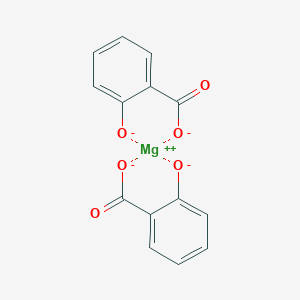
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
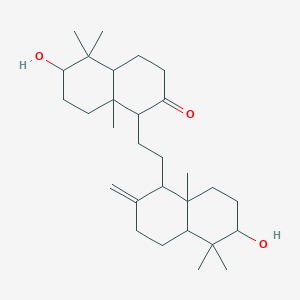
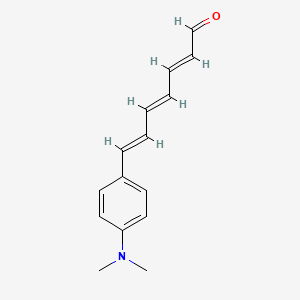


![[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine](/img/structure/B12326798.png)
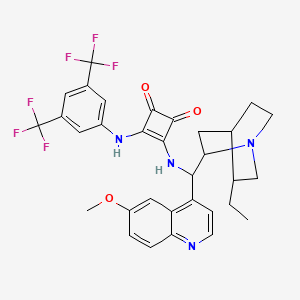
![Methyl 2-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B12326802.png)
![1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate](/img/structure/B12326808.png)
